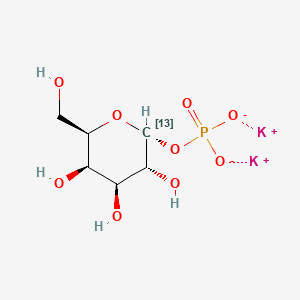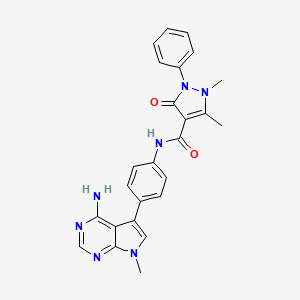
Axl-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axl-IN-9 is a potent and selective inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, which play crucial roles in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with poor prognosis in several cancers, making it a promising target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing AXL inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow chemistry, which allows for better control of reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Axl-IN-9, like other kinase inhibitors, can undergo various chemical reactions, including:
Oxidation: this compound may be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Axl-IN-9 exerts its effects by selectively inhibiting the kinase activity of AXL. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the activation of pathways involved in cell survival, proliferation, and migration. The primary molecular target of this compound is the ATP-binding site of the AXL kinase domain . By binding to this site, this compound competes with ATP and prevents the transfer of phosphate groups to substrate proteins .
Comparación Con Compuestos Similares
Axl-IN-9 is one of several AXL inhibitors currently under investigation. Other similar compounds include:
Bemcentinib: A selective AXL inhibitor with demonstrated efficacy in preclinical and clinical studies.
Dubermatinib: Another AXL inhibitor that has shown promise in targeting AXL-driven cancers.
CCT301-38: A chimeric antigen receptor (CAR) T cell therapy targeting AXL-positive tumors.
Compared to these compounds, this compound is unique in its high selectivity and potency for AXL, making it a valuable tool for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C25H23N7O2 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C25H23N7O2/c1-15-20(25(34)32(31(15)3)18-7-5-4-6-8-18)24(33)29-17-11-9-16(10-12-17)19-13-30(2)23-21(19)22(26)27-14-28-23/h4-14H,1-3H3,(H,29,33)(H2,26,27,28) |
Clave InChI |
IYCNZCSESFTJTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



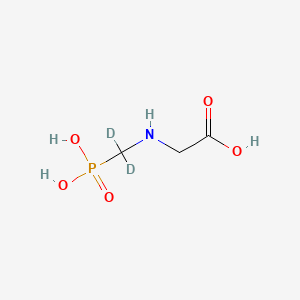
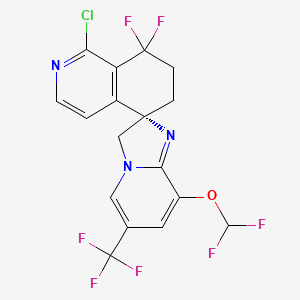

![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
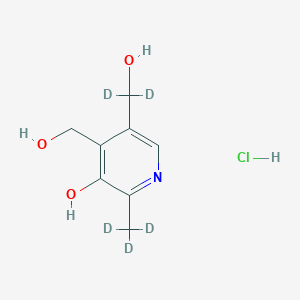
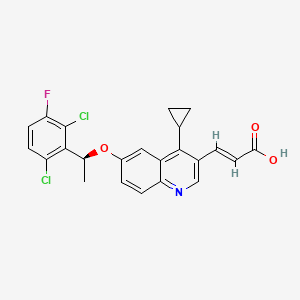

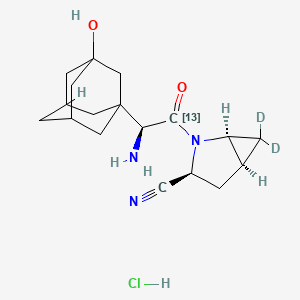


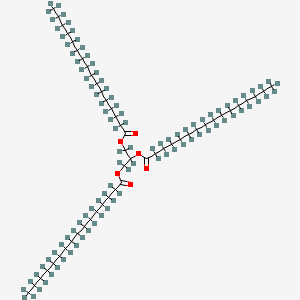
![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)
